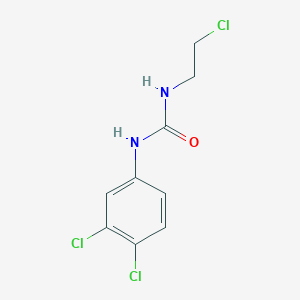

1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3N2O/c10-3-4-13-9(15)14-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGCPPYNSJHGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NCCCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164788 | |

| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15145-37-6 | |

| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015145376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15145-37-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(2-chloroethyl)-3-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea

Abstract

This technical guide provides a comprehensive overview of the , a key chemical intermediate. The document details a robust and reproducible synthetic protocol, delving into the underlying reaction mechanism and critical process parameters. Furthermore, it establishes a multi-technique analytical workflow for the unambiguous structural confirmation and purity assessment of the final compound. This guide is intended for researchers and professionals in synthetic chemistry and drug development, offering field-proven insights to ensure experimental success and data integrity.

Introduction and Significance

This compound belongs to the class of N-aryl-N'-(chloroalkyl)ureas. These compounds are of significant interest in medicinal and synthetic chemistry, primarily serving as crucial precursors for the synthesis of more complex molecules, including biologically active agents. The presence of the reactive 2-chloroethyl group and the dichlorinated phenyl ring makes this molecule a versatile building block.

Specifically, the chloroethyl urea moiety is a well-known pharmacophore that can be converted into a nitrosourea group. Chloroethylnitrosoureas (CENUs) are a class of alkylating agents historically used in cancer chemotherapy. They function by cross-linking DNA, which ultimately leads to apoptosis in rapidly dividing cancer cells. Therefore, this compound is a valuable intermediate for the development of potential therapeutic agents and other functionalized organic molecules. This guide provides the foundational chemistry required to reliably produce and validate this important compound.

Synthesis Methodology

The synthesis of this compound is most efficiently achieved through the nucleophilic addition of an amine to an isocyanate. The primary route involves the reaction between 3,4-dichloroaniline and 2-chloroethyl isocyanate.

Principle and Reaction Mechanism

The synthesis is a classic example of urea formation from an isocyanate and a primary amine. The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O) in 2-chloroethyl isocyanate.

-

Proton Transfer: This initial attack forms a zwitterionic intermediate. A subsequent rapid intramolecular or solvent-mediated proton transfer from the aniline nitrogen to the isocyanate nitrogen occurs.

-

Product Formation: The final, stable urea product, this compound, is formed. The reaction is typically high-yielding and proceeds cleanly under mild conditions.

Visual Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and purification process.

Caption: High-level workflow for the synthesis of the target urea compound.

Detailed Experimental Protocol

This protocol is a synthesized representation of standard laboratory procedures and should be performed by qualified personnel with appropriate safety measures.

Materials and Reagents:

-

3,4-Dichloroaniline

-

2-Chloroethyl isocyanate

-

Anhydrous tetrahydrofuran (THF)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dichloroaniline (1.0 eq) in anhydrous THF (approx. 10 mL per gram of aniline).

-

Initial Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath. An inert atmosphere is crucial to prevent the isocyanate from reacting with atmospheric moisture.

-

Reagent Addition: Add 2-chloroethyl isocyanate (1.05 eq) dropwise to the cooled aniline solution over 20-30 minutes. The slight excess of isocyanate ensures the complete consumption of the aniline. An exothermic reaction may be observed; maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into cold water or a non-polar solvent like hexane to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold water to remove any water-soluble impurities.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product as a white or off-white solid.

-

Dry the purified crystals under vacuum.

-

Physicochemical and Spectroscopic Characterization

Unambiguous identification of the synthesized this compound is critical. A combination of spectroscopic techniques provides a comprehensive structural confirmation.

Visual Characterization Workflow

The following diagram illustrates the standard analytical workflow for structural verification.

Caption: Standard analytical workflow for structural elucidation.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques used to characterize the title compound.

| Technique | Parameter | Expected Result/Observation |

| Appearance | Physical State | White to off-white crystalline solid |

| Mass Spec. (EI/ESI) | Molecular Ion [M]+ | Expected m/z peaks corresponding to the molecular weight (C₉H₉Cl₃N₂O). Isotopic pattern for 3 chlorine atoms should be visible. |

| FT-IR (ATR/KBr) | N-H Stretch (Urea) | ~3300 cm⁻¹ (broad) |

| C=O Stretch (Urea) | ~1640-1660 cm⁻¹ (strong) | |

| N-H Bend (Amide II) | ~1550 cm⁻¹ | |

| C-Cl Stretch | ~700-800 cm⁻¹ | |

| ¹H NMR (CDCl₃/DMSO-d₆) | Aromatic Protons | 3H multiplet/singlets in the ~7.2-7.8 ppm range. |

| N-H Protons (Urea) | 2H broad singlets, chemical shift is solvent dependent. | |

| -CH₂-Cl | Triplet, ~3.7 ppm | |

| -CH₂-NH- | Quartet (or multiplet), ~3.6 ppm | |

| ¹³C NMR (CDCl₃/DMSO-d₆) | C=O (Urea) | ~155 ppm |

| Aromatic Carbons | Multiple signals between ~118-140 ppm. | |

| -CH₂-Cl | ~42 ppm | |

| -CH₂-NH- | ~41 ppm |

Interpretation of Spectroscopic Data

-

Mass Spectrometry (MS): The primary goal is to confirm the molecular weight. The presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will result in a characteristic isotopic cluster for the molecular ion peak ([M]+, [M+2]+, [M+4]+, [M+6]+), providing strong evidence for the elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. The strong carbonyl (C=O) stretch around 1650 cm⁻¹ and the N-H stretching frequency around 3300 cm⁻¹ are definitive indicators of the urea moiety.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides detailed information about the proton environment. The aromatic region will show signals corresponding to the three protons on the dichlorophenyl ring. Crucially, two triplets (or more complex multiplets due to coupling with N-H) are expected in the aliphatic region (~3.6-3.7 ppm), corresponding to the two adjacent methylene (-CH₂-) groups of the chloroethyl chain. The integration of these signals should correspond to the number of protons.

-

¹³C NMR: This confirms the carbon framework of the molecule. The carbonyl carbon signal (~155 ppm) is a key identifier. Signals for the six aromatic carbons and the two distinct aliphatic carbons will also be present in their expected regions.

-

Safety and Handling

All synthesis and handling operations should be conducted inside a certified chemical fume hood.

-

3,4-Dichloroaniline: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

-

2-Chloroethyl isocyanate: Highly toxic, corrosive, and a lachrymator. Reacts violently with water. Must be handled under anhydrous and inert conditions.

-

This compound: As a chloroethyl derivative and potential alkylating agent, this compound should be handled as a potentially toxic substance.

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

References

There are no specific academic papers detailing the synthesis and full characterization of this exact molecule found in the search. The synthesis follows a general, well-established chemical reaction. The provided reference is to a patent where this compound is described as an intermediate, illustrating its utility in chemical synthesis.

An In-Depth Technical Guide to the Mechanism of Action of Aryl Chloroethyl Ureas

Introduction

Aryl chloroethyl ureas (CEUs) represent a class of synthetic compounds that have garnered significant interest within the drug development community for their potential as antineoplastic agents. Structurally, they are characterized by an aryl group and a reactive 2-chloroethyl urea moiety. This unique chemical architecture confers a dual-faceted mechanism of action, distinguishing them from classical alkylating agents and positioning them as intriguing candidates for cancer therapy. This guide provides a comprehensive exploration of the molecular mechanisms underpinning the cytotoxic effects of aryl chloroethyl ureas, intended for researchers, scientists, and drug development professionals. We will delve into their interactions with cellular macromolecules, the ensuing downstream signaling cascades, and the experimental methodologies employed to elucidate these complex processes.

Core Mechanisms of Action: A Multi-pronged Assault on Cancer Cells

The cytotoxic profile of aryl chloroethyl ureas is not attributable to a single mode of action but rather a coordinated attack on multiple critical cellular components. The principal mechanisms involve the alkylation of both nucleic acids and specific proteins, leading to a cascade of events culminating in cell death.

DNA Alkylation and Interstrand Cross-linking

Similar to the well-characterized chloroethylnitrosoureas (CENUs), aryl chloroethyl ureas possess the capacity to act as DNA alkylating agents.[1] The 2-chloroethyl group is the key pharmacophore responsible for this activity. Under physiological conditions, the molecule can undergo a chemical transformation to form highly reactive intermediates.

The process begins with the formation of a reactive species that can subsequently alkylate nucleophilic sites on DNA bases, primarily the N7 position of guanine.[2][3] A critical subsequent step is the intramolecular cyclization of the chloroethyl adduct, which then reacts with a base on the complementary DNA strand, leading to the formation of a covalent interstrand cross-link (ICL).[1][4][5] These ICLs are particularly cytotoxic lesions as they physically prevent the separation of the DNA double helix, thereby blocking essential cellular processes such as DNA replication and transcription.[6][7][8] This ultimately triggers cell cycle arrest and apoptosis.[5][9]

Caption: Mechanism of microtubule disruption by aryl chloroethyl ureas via β-tubulin alkylation.

Other protein targets of aryl chloroethyl ureas have been identified, expanding their mechanistic profile. Covalent binding to thioredoxin-1 (TRX1), a key enzyme in cellular redox regulation, has been reported. [10]This interaction can impair the disulfide-reducing activity of TRX1 and block its nuclear translocation, interfering with cellular redox balance and signaling pathways that are crucial for cancer cell survival. [10][11] Furthermore, some aryl chloroethyl urea derivatives have been shown to covalently bind to the mitochondrial voltage-dependent anion channel isoform-1 (VDAC-1). This interaction can induce mitochondrial swelling and activate mitochondrial-dependent cell death pathways.

Carbamoylation

The spontaneous degradation of some chloroethyl ureas can also produce organic isocyanates, which are capable of carbamoylating lysine residues on proteins. [1]This carbamoylating activity can inactivate DNA repair enzymes, potentially synergizing with the DNA alkylating effects. [1][12]However, for many aryl chloroethyl ureas, the primary cytotoxic effects are attributed to their alkylating properties rather than carbamoylation.

Downstream Cellular Consequences

The initial molecular insults triggered by aryl chloroethyl ureas converge on key cellular pathways that regulate cell fate.

-

Cell Cycle Arrest: DNA damage and microtubule disruption activate cell cycle checkpoints. DNA interstrand cross-links typically lead to arrest in the G2/M phase, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis. [5]Disruption of the mitotic spindle by tubulin-binding CEUs also causes a potent G2/M arrest. [4]* Induction of Apoptosis: The accumulation of irreparable DNA damage or sustained mitotic arrest triggers programmed cell death (apoptosis). This can occur through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and other pro-apoptotic factors.

Experimental Methodologies for Mechanistic Elucidation

A multi-faceted experimental approach is necessary to comprehensively characterize the mechanism of action of aryl chloroethyl ureas.

Caption: A typical experimental workflow for investigating the mechanism of action of aryl chloroethyl ureas.

Detailed Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. [13][14]Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. Protocol for Adherent Cells:

-

Cell Seeding: Plate adherent cancer cells in a 96-well plate at a suitable density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with a range of concentrations of the aryl chloroethyl urea compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After incubation, carefully aspirate the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. [10][13]4. Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. [13]5. Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. [13]6. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction. 7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Principle: Immunofluorescence microscopy allows for the visualization of the microtubule network within cells, revealing any disruption caused by tubulin-targeting agents. [1] Protocol:

-

Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate to 50-70% confluency. [15]2. Treatment: Treat the cells with the aryl chloroethyl urea compound at the desired concentration and for the appropriate time.

-

Fixation: Gently wash the cells with PBS and fix them with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [15][16][17]4. Permeabilization (if using PFA): If fixed with paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash the cells three times with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature. [15]6. Primary Antibody Incubation: Incubate the cells with a primary antibody against β-tubulin (e.g., mouse anti-β-tubulin) diluted in blocking buffer overnight at 4°C in a humidified chamber. [15]7. Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light. [15]8. Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. [15]Mount the coverslips onto glass slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells to that in control cells.

Principle: The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells. [18][19]Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. Protocol:

-

Cell Preparation: After treatment with the aryl chloroethyl urea, harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1x10⁵ cells/mL.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette the mixture onto a comet slide. [18][20]Allow the agarose to solidify at 4°C.

-

Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA. [18]4. Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind. [9][20]5. Electrophoresis: Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C. [9][20]6. Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment. [20]

Principle: The phosphorylation of histone H2AX at serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks. [21][22]Western blotting can be used to detect the levels of γ-H2AX, providing a quantitative measure of this specific type of DNA damage.

Protocol:

-

Cell Lysis: Following drug treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [21]2. Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-polyacrylamide gel. [21]4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. [3]5. Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. [21]For phospho-antibodies, BSA is often preferred. [21]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for γ-H2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or total H2A. [22]

Structure-Activity Relationships (SAR)

Systematic SAR studies have provided valuable insights into the chemical features required for the cytotoxic activity of aryl chloroethyl ureas. Key findings include:

-

The presence of the N'-2-chloroethyl moiety is essential for activity. [1]* An exocyclic urea function is required. [1]* Substitutions on the aryl ring significantly influence potency. For instance, a branched alkyl chain or a halogen at the 4-position of the phenyl ring can enhance cytotoxicity. [1][8]* The unnitrosated derivatives are generally the active forms. [4] These SAR studies are crucial for guiding the rational design of new, more potent, and selective aryl chloroethyl urea analogues.

Conclusion and Future Directions

Aryl chloroethyl ureas are a promising class of antineoplastic agents with a multifaceted mechanism of action that includes DNA alkylation and the targeting of key cellular proteins. Their ability to disrupt both genomic integrity and cytoskeletal function provides a strong rationale for their further development. Future research should focus on elucidating the full spectrum of their protein targets, understanding the mechanisms of resistance, and optimizing their pharmacological properties through medicinal chemistry efforts. The development of more selective compounds that preferentially target cancer cells while sparing normal tissues will be paramount for their successful clinical translation.

References

-

Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry. [Link]

-

3D-QSAR STUDIES OF N-ARYL-CHLOROETHYL UREAS. RASAYAN Journal of Chemistry. [Link]

-

Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens. National Center for Biotechnology Information. [Link]

-

Aryl chloroethyl ureas: tumor growth inhibitor agents that bind covalently to the mitochondrial voltage-dependant anion channel isoform-1. American Association for Cancer Research. [Link]

-

Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemistry and Cell Biology. [Link]

-

Metabolism of the chloroethylnitrosoureas. Xenobiotica. [Link]

-

Cell Models for Birth Defects Caused by Chloroethyl Nitrosourea-Induced DNA Lesions. The Journal of Craniofacial Surgery. [Link]

-

Comet Assay Protocol. McGill University. [Link]

-

Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols. [Link]

-

Effects of carbamoylation on cell survival and DNA repair in normal human embryo cells (IMR-90) treated with various 1-(2-chloroethyl)-1-nitrosoureas. Cancer Research. [Link]

-

Reaction of N-(2-chloroethyl)-N-nitrosoureas With DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. Chemical Research in Toxicology. [Link]

-

Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay. JoVE. [Link]

-

Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry. [Link]

-

The Voltage-dependent Anion Channel 1 Mediates Amyloid β Toxicity and Represents a Potential Target for Alzheimer Disease Therapy. Journal of Biological Chemistry. [Link]

-

A direct and continuous assay for the determination of thioredoxin reductase activity in cell lysates. Redox Biology. [Link]

-

Gamma-H2AX Western Blot Difficulty. ResearchGate. [Link]

-

Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. Chemical Research in Toxicology. [Link]

-

In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research. [Link]

-

Experimental assessment of VDAC channel properties. ResearchGate. [Link]

-

Gamma-H2AX protocol (optimized for VH10-cells). CRPR. [Link]

-

The Loss of γH2AX Signal is a Marker of DNA Double Strand Breaks Repair Only at Low Levels of DNA Damage. Journal of Cellular and Molecular Medicine. [Link]

-

Immunofluorescence Staining Protocol. IHC World. [Link]

-

Crosslinking of DNA. Wikipedia. [Link]

-

Formation and Repair of Interstrand Cross-Links in DNA. Chemical Reviews. [Link]

-

1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Protocol for the production and reconstitution of VDAC1 for functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay overview | Abcam [abcam.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scbt.com [scbt.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. Video: Assaying DNA Damage in Hippocampal Neurons Using the Comet Assay [jove.com]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

In Vitro Anticancer Screening of Novel Urea Compounds: A Technical Guide

Introduction: The Ascendant Role of Urea-Based Compounds in Oncology

The urea moiety, a deceptively simple functional group, has emerged as a privileged scaffold in the landscape of modern medicinal chemistry and oncology.[1] Its remarkable capacity to form stable, multipoint hydrogen bonds with protein and receptor targets underpins its presence in a multitude of clinically approved anticancer agents.[1][2] From the early discovery of suramin to the development of highly specific kinase inhibitors like Sorafenib, the versatility of the urea functional group has been instrumental.[3] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of receptor tyrosine kinases (RTKs), Raf kinases, and tubulin polymerization.[3][4] This guide provides a comprehensive, in-depth technical framework for the robust in vitro screening of novel urea compounds, designed to empower researchers in the identification and characterization of promising new anticancer drug candidates.

Part 1: Primary Cytotoxicity Screening – The Gateway to Discovery

The initial phase of any anticancer drug discovery pipeline is a high-throughput screening (HTS) campaign to identify compounds that exhibit cytotoxic or growth-inhibitory effects against a panel of cancer cell lines.[5][6] The selection of appropriate assays and cell lines is paramount to the success of this endeavor.

Foundational Cytotoxicity Assays: MTT and SRB

Two of the most widely adopted and validated colorimetric assays for primary screening are the MTT and Sulforhodamine B (SRB) assays.[7][8] While both assess cell viability, they do so via different principles, offering complementary perspectives on a compound's activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a metabolic activity-based assay.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7]

The Sulforhodamine B (SRB) assay , conversely, is a protein-based measurement.[10][11] SRB is a bright pink aminoxanthene dye that binds stoichiometrically to cellular proteins under mildly acidic conditions.[8][12] The amount of bound dye is a direct measure of the total cellular protein mass, which serves as a proxy for cell number.[11] A key advantage of the SRB assay is its independence from cellular metabolic activity, which can sometimes be a confounding factor in the MTT assay.[11]

Experimental Workflow: A Comparative Overview

The following diagram illustrates the parallel workflows for the MTT and SRB assays, highlighting the critical steps and decision points.

Caption: Workflow for apoptosis detection via Annexin V/PI staining and Caspase-Glo assay.

Interpreting Apoptosis Data

A significant increase in the percentage of Annexin V-positive cells (both early and late apoptotic) and a corresponding increase in caspase-3/7 activity following treatment with a novel urea compound provide strong evidence for an apoptotic mechanism of action.

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Caspase-3/7 Activity (RLU) |

| Vehicle Control | 95.2 | 2.1 | 2.7 | 1,500 |

| Urea-Cmpd-03 (IC50) | 60.5 | 25.3 | 14.2 | 12,800 |

| Urea-Cmpd-03 (2x IC50) | 35.8 | 40.1 | 24.1 | 25,600 |

Table 2: Example data from apoptosis assays for a lead urea compound.

Conclusion: A Pathway to Novel Anticancer Therapeutics

The systematic in vitro screening strategy outlined in this guide provides a robust and efficient framework for the identification and initial characterization of novel urea compounds with anticancer potential. By employing a tiered approach that begins with broad cytotoxicity screening and progresses to more focused mechanistic studies, researchers can effectively triage compound libraries and prioritize the most promising candidates for further preclinical development. The careful selection of assays, adherence to validated protocols, and rigorous data interpretation are the cornerstones of a successful anticancer drug discovery program.

References

- Title: Urea-based anticancer agents.

-

Title: Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray Source: Creative Bioarray URL: [Link]

-

Title: Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - Bio-protocol Source: Bio-protocol URL: [Link]

-

Title: Urea Derivatives as Anticancer Agents | Bentham Science Source: Bentham Science URL: [Link]

-

Title: Screening Anticancer Drugs with NCI Lines - Cytion Source: Cytion URL: [Link]

-

Title: Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives Source: Wiley Online Library URL: [Link]

-

Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

-

Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

-

Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Urea Derivatives as Anticancer Agents - ResearchGate Source: ResearchGate URL: [Link]

-

Title: In Vitro Assays for Screening Small Molecules - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

- Title: Synthesis and evaluation of urea based analogs as anticancer agents Source: Google Search URL

-

Title: Urea-containing anticancer agents discovered in medicinal chemistry... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Cancer Cell Line Screening: A Compass for Drug Discovery - Crown Bioscience Blog Source: Crown Bioscience URL: [Link]

-

Title: MTT Cell Assay Protocol Source: Texas Children's Hospital URL: [Link]

-

Title: CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences Source: G-Biosciences URL: [Link]

-

Title: DATA SHEET SRB Cytotoxicity Assay - Canvax Biotech Source: Canvax Biotech URL: [Link]

-

Title: Sulforhodamine B colorimetric assay for cytotoxicity screening - SciSpace Source: Nature Protocols URL: [Link]

-

Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega Source: ACS Publications URL: [Link]

-

Title: Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - NIH Source: American Society for Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: A Review on in-vitro Methods for Screening of Anticancer Drugs Source: ResearchGate URL: [Link]

-

Title: Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One - Research journals Source: PLOS ONE URL: [Link]

-

Title: Cell Apoptosis Assays - Creative Bioarray Source: Creative Bioarray URL: [Link]

-

Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. canvaxbiotech.com [canvaxbiotech.com]

An In-depth Technical Guide to Target Identification Studies of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the identification of molecular targets for the compound 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea. Drawing upon established principles of chemical biology and proteomics, this document outlines a strategic and technically sound approach to deconvolve the mechanism of action of this molecule.

Introduction: Unraveling the Biological Puzzle

The compound this compound belongs to a class of molecules with known biological activities. Its structural motifs, a chloroethyl urea group and a dichlorophenyl ring, are present in compounds with diverse mechanisms of action. For instance, the related compound Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a well-characterized herbicide that inhibits photosynthesis by blocking the plastoquinone binding site of photosystem II[1]. Furthermore, aryl chloroethyl ureas (CEUs) have been identified as protein alkylating agents with anticancer properties, targeting proteins such as Thioredoxin-1 (TRX1) and inhibiting its nuclear translocation[2][3].

Given these precedents, a systematic investigation into the molecular targets of this compound is warranted to elucidate its specific biological functions and therapeutic potential. This guide will detail a multi-pronged strategy, combining affinity-based proteomics with orthogonal validation methods to confidently identify and characterize its protein interactors.

Part 1: Strategic Planning and Hypothesis Generation

Before embarking on extensive experimental work, a thorough in-silico and literature-based analysis is crucial. The chemical structure of this compound suggests two primary hypothetical mechanisms:

-

Competitive Inhibition: The dichlorophenyl urea moiety may facilitate binding to specific protein pockets, analogous to Diuron's interaction with photosystem II.

-

Covalent Modification: The reactive 2-chloroethyl group can act as an electrophile, enabling covalent alkylation of nucleophilic residues (e.g., cysteine, histidine, lysine) on target proteins, a mechanism observed with other CEUs[2].

This initial analysis informs the selection of appropriate target identification methodologies. A comprehensive approach should aim to capture both non-covalent and covalent interactions.

Part 2: Core Experimental Workflow for Target Identification

The cornerstone of this investigation will be an affinity-based chemical proteomics approach. This strategy utilizes a modified version of the compound of interest to "fish" for its binding partners in a complex biological sample, such as a cell lysate.

Workflow Overview

Caption: A comprehensive workflow for target identification of this compound.

Step-by-Step Methodologies

The initial and most critical step is the design and synthesis of an affinity probe. This involves chemically modifying this compound to incorporate a tag for purification, such as biotin.

Protocol: Synthesis of a Biotinylated Affinity Probe

-

Structure-Activity Relationship (SAR) Analysis: Before synthesis, it is essential to understand which parts of the molecule are critical for its biological activity. If SAR data is unavailable, a conservative approach is to attach the linker and biotin tag at a position presumed to be solvent-exposed and less likely to interfere with binding. For this compound, the phenyl ring offers potential sites for modification, for instance, by introducing a linker at the para position relative to the urea linkage if that position is not critical for activity.

-

Linker Attachment: A flexible linker (e.g., a polyethylene glycol chain) should be coupled to the chosen position on the molecule. This spacer minimizes steric hindrance from the biotin tag.

-

Biotinylation: The terminal end of the linker is then conjugated with biotin.

-

Purification and Characterization: The final product must be purified by chromatography (e.g., HPLC) and its structure confirmed by NMR and mass spectrometry.

-

Biological Validation: Crucially, the biological activity of the biotinylated probe must be tested and compared to the parent compound. A significant loss of activity would necessitate a redesign of the probe.

This procedure uses the biotinylated probe to isolate interacting proteins from a complex mixture.

Protocol: Affinity Purification using Streptavidin Beads

-

Cell Culture and Lysis: Grow the relevant cell line to 80-90% confluency. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Incubation: Incubate the cell lysate with the biotinylated probe for a predetermined time (e.g., 1-2 hours) at 4°C to allow for binding. A control incubation should be performed with free biotin or a structurally similar but inactive compound to identify non-specific binders.

-

Capture: Add streptavidin-coated magnetic or agarose beads to the lysate and incubate for an additional hour to capture the biotinylated probe and its interacting proteins.

-

Washing: Pellet the beads and wash them extensively with lysis buffer to remove proteins that are not specifically bound.

-

Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer for mass spectrometry analysis.

The eluted proteins are identified using mass spectrometry.

Protocol: LC-MS/MS Analysis

-

Gel Electrophoresis: Separate the eluted proteins by one-dimensional SDS-PAGE. This provides a visual confirmation of the pulldown and separates the proteins by molecular weight.

-

In-Gel Digestion: Excise the protein bands from the gel and perform in-gel digestion with trypsin to generate peptides.

-

LC-MS/MS: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine their amino acid sequences.

-

Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the proteins present in the sample.

-

Data Analysis: Compare the proteins identified in the affinity probe pulldown with those from the control pulldown. Proteins that are significantly enriched in the probe sample are considered potential targets.

| Parameter | Affinity Probe Pulldown | Control Pulldown | Fold Enrichment | p-value |

| Protein A | High | Low | >10 | <0.01 |

| Protein B | High | High | ~1 | >0.05 |

| Protein C | Moderate | Very Low | >5 | <0.05 |

Table 1: Example of Quantitative Proteomic Data Analysis. Proteins with high fold enrichment and low p-values are prioritized as high-confidence hits.

Part 3: Orthogonal Validation of Candidate Targets

It is imperative to validate the identified protein "hits" using methods that do not rely on the affinity probe. This step is crucial to eliminate false positives and confirm a direct interaction between the unmodified compound and the target protein.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that the binding of a small molecule can stabilize a protein against thermal denaturation[4].

Protocol: Cellular Thermal Shift Assay

-

Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heating: Heat the samples across a range of temperatures.

-

Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of the candidate protein remaining in the soluble fraction by Western blotting or mass spectrometry.

-

Analysis: A shift in the melting curve of the protein in the presence of the compound indicates a direct interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides quantitative data on binding affinity and kinetics[5].

Protocol: Surface Plasmon Resonance Analysis

-

Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip.

-

Binding Analysis: Flow different concentrations of this compound over the chip surface.

-

Data Acquisition: The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

-

Kinetic Analysis: From the resulting sensorgrams, the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) can be calculated.

Functional Assays

Once a direct interaction is confirmed, functional assays are necessary to determine the biological consequence of this interaction.

Caption: Logical flow for designing functional assays to validate the biological relevance of a target interaction.

For example, if the identified target is an enzyme, an in vitro activity assay can be performed in the presence and absence of the compound. If the target is a component of a signaling pathway, a reporter gene assay or analysis of downstream signaling events can be used to assess the functional impact of the compound.

Conclusion: A Pathway to Mechanistic Insight

The identification of molecular targets for novel compounds like this compound is a challenging but essential endeavor in drug discovery and chemical biology. The integrated approach outlined in this guide, which combines robust affinity-based proteomics with rigorous orthogonal validation techniques, provides a clear and reliable path to deconvolve the compound's mechanism of action. By adhering to these principles of scientific integrity and logical experimental design, researchers can confidently identify and characterize the biological targets of this and other small molecules, paving the way for future therapeutic development.

References

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]

-

MetwareBio. (n.d.). Using Proteomics to Improve the Drug Development Process. MetwareBio. [Link]

-

Patsnap. (2023). What is the role of proteomics in drug discovery?. Patsnap Synapse. [Link]

-

Li, Z., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 28(14), 5393. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. Journal of Biological Chemistry, 284(22), 14983–14989. [Link]

-

Chen, Y. (2017). How to validate small-molecule and protein interactions in cells?. ResearchGate. [Link]

-

Shi, Y., & Yoshida, M. (2011). Affinity-based target identification for bioactive small molecules. MedChemComm, 2(2), 87-95. [Link]

-

Sapient Bio. (2024). A New Golden Age for Target ID: Accessing the Novel Druggable Space with Discovery Proteomics. Sapient Bio. [Link]

-

Front Line Genomics. (2023). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Front Line Genomics. [Link]

-

Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 133–152. [Link]

-

Bantscheff, M., & Drewes, G. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 665–678. [Link]

-

Bennett, T. A., et al. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. ACS Measurement Science Au, 3(4), 232–250. [Link]

-

G. G. D. & Laio, A. (2020). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling, 60(9), 4535–4543. [Link]

-

Zhang, H., et al. (2024). Protein Target Prediction and Validation of Small Molecule Compound. Journal of Visualized Experiments, (196), e66564. [Link]

-

NCATS NIH. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation [Video]. YouTube. [Link]

-

Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Ataman Kimya. [Link]

-

Beaudoin, J., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemistry and Cell Biology, 88(4), 649–660. [Link]

-

Lacroix, J., et al. (2008). Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. Bioorganic & Medicinal Chemistry Letters, 18(12), 3568–3571. [Link]

-

Wikipedia. (n.d.). DCMU. In Wikipedia. Retrieved January 13, 2026, from [Link]

Sources

- 1. DCMU - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

pharmacology of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea

An In-depth Technical Guide to the Predicted Pharmacology of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea

Preamble: A Molecule Defined by its Moieties

The compound this compound is a distinct chemical entity for which direct and comprehensive pharmacological data is not extensively available in public literature. However, a robust predictive analysis of its biological activities can be constructed by dissecting its structure into two primary functional moieties: the N-aryl-N'-(2-chloroethyl)urea (CEU) core and the 3,4-dichlorophenyl substituent. This guide synthesizes data from structurally analogous compounds to build a scientifically grounded, albeit predictive, pharmacological profile. The CEU framework is a known cytotoxic and antimitotic engine, while the dichlorophenyl group is recognized from its extensive use in herbicidal compounds and is anticipated to significantly influence the molecule's metabolic fate and toxicological profile. This document serves as a technical resource for researchers, offering a hypothesized mechanism of action, predicted pharmacokinetic and toxicological properties, and a roadmap for empirical validation.

Part I: The Cytotoxic Engine - Pharmacology of the N-aryl-N'-(2-chloroethyl)urea (CEU) Moiety

The N-aryl-N'-(2-chloroethyl)urea (CEU) class of molecules has been investigated for its antiproliferative activities against a range of tumor cell lines.[1] The core activity of these compounds stems from their ability to function as selective alkylating agents, targeting key cellular machinery involved in cell division and stress response.

Primary Mechanisms of Action

-

Antimitotic Activity via Microtubule Depolymerization: A primary mechanism of action for potent CEUs is the disruption of the cellular cytoskeleton.[1] Biological experiments have demonstrated that these compounds induce microtubule depolymerization. This effect is not random but is achieved through the selective alkylation of β-tubulin. By covalently modifying this crucial protein, CEUs prevent the proper formation and function of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis. Notably, these agents are characterized as weak alkylators that do not damage DNA or interact with glutathione, distinguishing them from classical nitrogen mustards.[1]

-

Inhibition of Thioredoxin-1 (TRX1) Nuclear Translocation: A subset of CEUs exhibits a novel mechanism of action by covalently binding to thioredoxin-1 (TRX1), a key protein in cellular redox balance and signaling.[2] This interaction abrogates the nuclear translocation of TRX1, a process that is often induced by other chemotherapeutic agents like cisplatin.[2] By preventing TRX1 from entering the nucleus, these CEUs can disrupt cellular resistance mechanisms and modulate signaling pathways. Interestingly, while the compounds bind to TRX1, they do not appear to target the critical cysteinyl residues in the active site, suggesting a unique mode of allosteric modulation.[2] Depending on the specific aryl substitution, CEUs can induce cell cycle arrest in either the G2/M phase (consistent with antimicrotubule activity) or the G0/G1 phase, the latter being linked to the inhibition of TRX1 nuclear translocation.[3]

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies on the CEU scaffold have revealed critical features for ensuring significant cytotoxicity[1]:

-

Aryl Substitution: The presence of a halogen or a branched alkyl chain at the 4-position of the phenyl ring is often required for high potency.

-

Urea Function: An exocyclic urea group is essential for the compound's biological activity.

-

Alkylating Moiety: The N'-(2-chloroethyl) group is the indispensable alkylating component responsible for covalent modification of protein targets.

Comparative In Vitro Cytotoxicity of Related CEUs

To provide a quantitative context for the potential potency of this compound, the following table summarizes the growth inhibition data for several analogous CEU compounds from published literature.

| Compound | Cell Line | GI50 / ID50 (µM) | Reference |

| 4-tert-butyl (3-(2-chloroethyl) ureido) benzene | LoVo (Colon) | 4 | [4] |

| 4-methyl (3-(2-chloroethyl) ureido) benzene | LoVo (Colon) | 20 | [4] |

| Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate | LoVo (Colon) | 28 | [4] |

| 1-(2-Chloroethyl)-3-(4-cyclohexylphenyl)urea (cHCEU) | MCF-7 (Breast) | 1.9 - 49 | [3] |

| cHCEU Analogues | M21 (Melanoma) | 1.9 - 49 | [3] |

Part II: The Modulating Substituent - Impact of the 3,4-Dichlorophenyl Group

The 3,4-dichlorophenyl group is most famously represented in the herbicide Diuron (DCMU), or 3-(3,4-dichlorophenyl)-1,1-dimethylurea.[5] While its primary herbicidal action is not directly translatable to human pharmacology, the extensive toxicological data on Diuron provides critical insights into the potential metabolic fate and toxicity of any compound bearing this moiety.

Metabolism and Toxicological Implications

Urea-based herbicides are known to be metabolized into aniline derivatives, which can induce significant hematological toxicity.[6]

-

Metabolic Pathway: It is highly probable that this compound would be metabolized in vivo to 3,4-dichloroaniline.

-

Predicted Toxicity - Methemoglobinemia: Aniline derivatives are potent oxidants of hemoglobin.[6] Ingestion of related urea herbicides has been documented to cause methemoglobinemia, with levels ranging from 18-80%, sometimes accompanied by hemolysis.[6] Therefore, a key toxicological concern for the title compound would be the potential for inducing this condition.

-

Predicted Toxicity - Nephrotoxicity: The 2-chloroethyl group is a component of several alkylating agents, including Semustine (MeCCNU).[7] Semustine is a known nephrotoxicant, capable of causing chronic and progressive kidney damage even after a single dose.[8] This raises the possibility of renal toxicity as another potential adverse effect of this compound.

Part III: An Integrated Pharmacological Profile (A Hypothetical Synthesis)

By combining the known pharmacology of the CEU core and the 3,4-dichlorophenyl group, we can construct a predicted profile for this compound.

Hypothesized Mechanism of Action

The compound is predicted to function primarily as an antineoplastic agent with a multi-faceted mechanism of action. The N'-(2-chloroethyl)urea moiety would serve as the active alkylating component, while the 3,4-dichlorophenyl group would modulate the compound's potency, selectivity, and metabolic profile.

The proposed signaling pathway is visualized below:

Predicted ADME Profile

-

Absorption: Likely orally bioavailable, consistent with other small molecule urea derivatives.

-

Distribution: The dichlorophenyl group confers moderate lipophilicity, suggesting good tissue distribution.

-

Metabolism: Expected to undergo hepatic metabolism, primarily through hydroxylation of the phenyl ring and potential N-dealkylation. A key metabolic step is the likely cleavage to form 3,4-dichloroaniline.

-

Excretion: Metabolites would likely be conjugated (e.g., glucuronidation) and excreted renally.

Part IV: A Roadmap for Empirical Validation

The pharmacological profile described herein is predictive. A structured experimental workflow is required for its validation.

Proposed Research Workflow

The following diagram outlines a logical progression of experiments to systematically characterize the compound's pharmacology.

Key Experimental Protocol: In Vitro Microtubule Depolymerization Assay

This protocol is designed to visually confirm the predicted antimitotic activity of the compound by assessing its impact on the microtubule network in cancer cells.

Objective: To determine if this compound disrupts microtubule structure in cultured cells.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Glass coverslips (sterilized)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Test Compound (dissolved in DMSO)

-

Paclitaxel (positive control for microtubule stabilization)

-

Nocodazole (positive control for microtubule depolymerization)

-

Phosphate Buffered Saline (PBS)

-

Methanol (ice-cold) or Paraformaldehyde (4% in PBS) for fixation

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary Antibody: Mouse anti-α-tubulin monoclonal antibody

-

Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

-

Fluorescence Microscope

Step-by-Step Methodology:

-

Cell Seeding: Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency after 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium. A typical concentration range would be based on the previously determined IC50 value (e.g., 0.1x, 1x, and 10x IC50).

-

Include wells for a vehicle control (DMSO), a positive control for depolymerization (e.g., 10 µM Nocodazole), and a positive control for stabilization (e.g., 10 µM Paclitaxel).

-

Remove the old medium from the cells and add the medium containing the test compounds/controls.

-

Incubate for a relevant period (e.g., 16-24 hours).

-

-

Cell Fixation:

-

Aspirate the medium and gently wash the cells twice with warm PBS.

-

Fix the cells by adding ice-cold methanol and incubating for 10 minutes at -20°C. (Alternatively, use 4% PFA for 15 minutes at room temperature).

-

Wash the coverslips three times with PBS.

-

-

Permeabilization & Blocking:

-

(If using PFA fixation) Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.

-

Add Blocking Buffer to each coverslip and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Antibody Incubation:

-

Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation.

-

Remove the Blocking Buffer and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the coverslips three times with PBS.

-

Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.

-

Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

-

-

Staining and Mounting:

-

Wash the coverslips three times with PBS, protected from light.

-

Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes to stain the nuclei.

-

Wash once more with PBS.

-

Carefully mount the coverslips onto glass slides using a drop of mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope with appropriate filters for DAPI (blue) and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488).

-

Expected Results: Untreated cells should show a well-defined, filamentous network of microtubules. Nocodazole-treated cells should show diffuse, green fluorescence, indicating depolymerization. Paclitaxel-treated cells should show dense bundles of microtubules. If the test compound is active, it will cause a dose-dependent disruption and depolymerization of the microtubule network, similar to the nocodazole control.

-

Conclusion

While this compound remains a largely uncharacterized molecule, a comprehensive analysis of its structural components allows for the construction of a robust, predictive pharmacological profile. It is hypothesized to be a potent antimitotic and antiproliferative agent, acting primarily through the alkylation of β-tubulin and potentially through the inhibition of thioredoxin-1 nuclear translocation. Its 3,4-dichlorophenyl moiety suggests a metabolic pathway that could lead to hematological and renal toxicities. The hypotheses and experimental protocols outlined in this guide provide a foundational framework for future research to unlock the therapeutic potential and fully characterize the safety profile of this and related compounds.

References

[9] Smolecule. (2023, August 27). 1-[(1S)-1-(2,5-dichlorophenyl)ethyl]-3-[4-(hydroxymethyl)cyclohexyl]urea. Retrieved from Smolecule.

[2] Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. (2025, August 9). ResearchGate. Retrieved from

3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Ataman Kimya. Retrieved from

[1] Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. PubMed. Retrieved from

[4] In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. PubMed. Retrieved from

[3] Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. (2008, June 15). PubMed. Retrieved from

[7] Semustine. Wikipedia. Retrieved from

[5] DCMU. Wikipedia. Retrieved from

[10] Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. MDPI. Retrieved from

[11] 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). Research Starters. Retrieved from

[12] DCMU. bionity.com. Retrieved from

[13] Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. NIH. Retrieved from

[14] Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents. PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElnwQlhXzbXJLVzc006Jsg5m9Yb7nMYIkfK0Nzui-rTWDbGucsYUCPMsyorXUB_-TAMUs-trdvtZGyugYbeBbqpAJ7T4Vuuj10L68UdHJ2hC089U35-A14CC0uuVoMaZf511I=

[15] Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2025, October 16). ResearchGate. Retrieved from

[16] Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed. Retrieved from

[17] Monuron. Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI. Retrieved from

[18] Urea, (3,4-dichlorophenyl)-. PubChem. Retrieved from

[8] Nephrotoxicity of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU) in the Fischer 344 Rat. PubMed. Retrieved from

[6] Poisoning due to urea herbicides. (2005). PubMed. Retrieved from

Sources

- 1. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DCMU - Wikipedia [en.wikipedia.org]

- 6. Poisoning due to urea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semustine - Wikipedia [en.wikipedia.org]

- 8. Nephrotoxicity of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU) in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 1-[(1S)-1-(2,5-dichlorophenyl)ethyl]-3-[4-(hydroxymethyl)cyclohexyl]urea [smolecule.com]

- 10. mdpi.com [mdpi.com]

- 11. 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU) | Research Starters | EBSCO Research [ebsco.com]

- 12. DCMU [bionity.com]

- 13. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antitumor activity of 1-[2-(chloroethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl- 1-urea s as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early ADME Properties of 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea

Introduction: Proactive ADME Profiling in Drug Discovery

In the landscape of modern drug development, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful programs. A significant contributor to late-stage clinical trial failures is unforeseen or unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. Therefore, a robust and early characterization of a compound's ADME profile is not merely a regulatory requirement but a critical strategic component of risk mitigation. This guide provides an in-depth, predictive analysis of the early ADME properties of the novel compound 1-(2-Chloroethyl)-3-(3,4-dichlorophenyl)urea, a molecule with structural alerts that suggest potential as an alkylating agent for therapeutic applications.

While specific experimental data for this exact molecule is not yet publicly available, this guide will leverage established knowledge from structurally related chloroethyl ureas, phenylureas, and dichlorophenyl compounds to construct a scientifically grounded, predictive ADME profile.[1][2][3] We will explore the anticipated characteristics of this compound and delineate the standard experimental workflows required for their definitive validation. This document is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making and guide future non-clinical studies.

Absorption: Bioavailability and Routes of Administration

The absorption of a drug is the process by which it enters the systemic circulation. For orally administered drugs, this involves overcoming several barriers, including dissolution, permeability across the intestinal epithelium, and first-pass metabolism.

Predicted Physicochemical Properties and Oral Bioavailability

The structure of this compound, with its dichlorinated phenyl ring, suggests a moderate to high degree of lipophilicity. This characteristic is often a double-edged sword for oral absorption. While sufficient lipophilicity is required to traverse cell membranes, excessive lipophilicity can lead to poor aqueous solubility, limiting dissolution in the gastrointestinal tract.

Key Predictive Insights:

-

Solubility: The compound is predicted to have low aqueous solubility. Early formulation strategies, such as the use of co-solvents or amorphous solid dispersions, may be necessary to ensure adequate dissolution for oral absorption studies.

-

Permeability: The lipophilic nature of the molecule suggests that it is likely to exhibit good passive permeability across the intestinal membrane. This is a favorable characteristic for oral bioavailability.

-

First-Pass Metabolism: The presence of the dichlorophenyl moiety and the chloroethyl group suggests that the compound may be a substrate for metabolic enzymes in the gut wall and liver (e.g., cytochrome P450s).[4][5] Significant first-pass metabolism could reduce oral bioavailability.

Experimental Workflow for Determining Absorption Properties

To move from prediction to data, a tiered experimental approach is recommended.

Caption: Tiered workflow for assessing oral absorption.

Step-by-Step Protocols:

-

Aqueous Solubility: Determine the thermodynamic and kinetic solubility of the compound in buffers at various physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4). This will inform on the potential for dissolution in different segments of the GI tract.

-

LogD Measurement: Experimentally determine the octanol/water distribution coefficient (LogD) at pH 7.4. This provides a quantitative measure of the compound's lipophilicity.

-

Caco-2 Permeability Assay: This assay utilizes a monolayer of human intestinal cells to assess the rate of passive diffusion across the intestinal epithelium. The bidirectional nature of the assay (apical to basolateral and basolateral to apical) can also identify if the compound is a substrate for efflux transporters like P-glycoprotein.

-

In Vivo Pharmacokinetic Study: A preliminary pharmacokinetic study in a rodent species (e.g., rat) with both intravenous (IV) and oral (PO) administration is the gold standard. The IV arm provides data on clearance and volume of distribution, while the PO arm, in comparison to the IV data, allows for the calculation of absolute oral bioavailability (%F).

Distribution: Where the Compound Goes

Distribution describes the reversible transfer of a drug from the systemic circulation into various tissues and organs. It is influenced by factors such as blood flow, plasma protein binding, tissue permeability, and the physicochemical properties of the drug.

Predicted Distribution Characteristics

Given its predicted lipophilicity, this compound is expected to distribute extensively into tissues.

Key Predictive Insights:

-

Plasma Protein Binding: Lipophilic compounds tend to exhibit high binding to plasma proteins such as albumin and alpha-1-acid glycoprotein. This would result in a low fraction of unbound drug in the plasma, which is the pharmacologically active fraction.

-

Volume of Distribution (Vd): A high Vd is anticipated, indicating that the compound will likely partition into tissues rather than remaining in the bloodstream.

-

Blood-Brain Barrier Penetration: The structural similarity to some chloroethylnitrosoureas, which are known to cross the blood-brain barrier, suggests that this compound may also have the potential for CNS penetration.[6][7] This could be a desirable property if the therapeutic target is in the central nervous system, but a liability if CNS-related side effects are a concern.

Experimental Workflow for Determining Distribution

Caption: Experimental workflow for distribution assessment.

Step-by-Step Protocols:

-

Plasma Protein Binding: Equilibrium dialysis is the gold standard method to determine the fraction of drug bound to plasma proteins. Ultrafiltration is a higher-throughput alternative.

-

Blood-to-Plasma Ratio: This experiment determines if the drug preferentially partitions into red blood cells.

-

In Vivo Pharmacokinetics: The volume of distribution at steady state (Vdss) can be calculated from the plasma concentration-time profile following IV administration.

-

Quantitative Whole-Body Autoradiography (QWBA): This imaging technique, using a radiolabeled version of the compound, provides a comprehensive picture of the distribution of the drug and its metabolites throughout the body, identifying potential sites of accumulation.

Metabolism: Biotransformation and Potential for Drug-Drug Interactions

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, typically to facilitate its excretion. This is often the most complex aspect of ADME to predict and can be a source of drug-drug interactions and toxicity.

Predicted Metabolic Pathways

The metabolism of this compound is likely to be mediated primarily by cytochrome P450 (CYP) enzymes in the liver.[8][9][10]

Key Predictive Insights:

-

Phase I Metabolism:

-

Oxidative Dechloroethylation: A probable metabolic pathway is the oxidative removal of the chloroethyl group, a reaction known to be mediated by CYPs for other chloroethyl compounds.[4] This would lead to the formation of 3,4-dichlorophenylurea.

-

Aromatic Hydroxylation: The dichlorophenyl ring is a likely site for hydroxylation, catalyzed by CYP enzymes. The position of hydroxylation will be influenced by the directing effects of the chlorine atoms.

-